N'-[(E)-(3-chloro-4-methoxyphenyl)methylidene]pyridine-4-carbohydrazide
Overview
Description
N’-[(E)-(3-chloro-4-methoxyphenyl)methylidene]pyridine-4-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. Hydrazones, a subclass of Schiff bases, are formed by the reaction of hydrazines with aldehydes or ketones.
Preparation Methods
The synthesis of N’-[(E)-(3-chloro-4-methoxyphenyl)methylidene]pyridine-4-carbohydrazide typically involves the condensation reaction between 3-chloro-4-methoxybenzaldehyde and pyridine-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified by recrystallization from ethanol .
Chemical Reactions Analysis
N’-[(E)-(3-chloro-4-methoxyphenyl)methylidene]pyridine-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Scientific Research Applications
N’-[(E)-(3-chloro-4-methoxyphenyl)methylidene]pyridine-4-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antiproliferative agent against various cancer cell lines.
Coordination Chemistry: The compound forms stable complexes with transition metals, which are of interest for their catalytic and magnetic properties.
Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-chloro-4-methoxyphenyl)methylidene]pyridine-4-carbohydrazide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or proteins involved in cell proliferation, leading to its antiproliferative effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
N’-[(E)-(3-chloro-4-methoxyphenyl)methylidene]pyridine-4-carbohydrazide can be compared with other Schiff base hydrazones such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical reactivity and applications .
Properties
IUPAC Name |
N-[(E)-(3-chloro-4-methoxyphenyl)methylideneamino]pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c1-20-13-3-2-10(8-12(13)15)9-17-18-14(19)11-4-6-16-7-5-11/h2-9H,1H3,(H,18,19)/b17-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPORAPFBLFDNLY-RQZCQDPDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=NC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=NC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30416458 | |
Record name | AC1NSHFN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30416458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5522-65-6 | |
Record name | AC1NSHFN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30416458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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